1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
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Overview
Description
1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
Preparation Methods
The synthesis of 1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various alkylating agents . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
Indole-3-carbinol: Known for its anticancer properties and use in cancer prevention.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which may lead to distinct biological activities and applications.
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4g/mol |
IUPAC Name |
1-(3-methoxy-4-propan-2-yloxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)25-18-9-8-14(12-19(18)24-3)20-21-16(10-11-22-20)15-6-4-5-7-17(15)23-21/h4-9,12-13,20,22-23H,10-11H2,1-3H3 |
InChI Key |
KQCQEDQQQAKBDX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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